molecular formula C8H9NO2 B042971 1,2,3,6-Tetrahydrophthalimide CAS No. 85-40-5

1,2,3,6-Tetrahydrophthalimide

Cat. No. B042971
CAS RN: 85-40-5
M. Wt: 151.16 g/mol
InChI Key: CIFFBTOJCKSRJY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,6-Tetrahydrophthalimide derivatives, including the Diels-Alder condensation of corresponding butadienes and maleic anhydride, results in various analogues that show significant potential in improving the oxidation resistance of polyimides when used as end caps. These anhydrides are heated with methylene-dianiline, undergoing a transformation via monoimide to bisimide at lower temperatures, followed by a competition between cross-linking and aromatization, which contributes to their improved thermooxidative stability (Meador, Frimer, & Johnston, 2004).

Molecular Structure Analysis

The molecular structure of exo-3,6-dimethyl-3,6-epoxi-1,2,3,6-tetrahydrophthalimide has been determined through X-ray diffraction analysis, offering insights into its crystalline structure and complete spectroscopic characterization. This analysis facilitates a deeper understanding of the compound's potential applications and interactions (Vásquez et al., 2014).

Chemical Reactions and Properties

1,2,3,6-Tetrahydrophthalimide exhibits activity in oxidative aminoaziridination reactions towards alkenes, providing access to stable derivatives of N-aminoaziridine. This property is crucial for synthesizing various chemical compounds and highlights the versatility of 1,2,3,6-Tetrahydrophthalimide in chemical reactions (Zibinsky, Stewart, Prakash, & Kuznetsov, 2009).

Physical Properties Analysis

The physical properties of materials derived from 1,2,3,6-Tetrahydrophthalimide, such as soluble and light-colored poly(amide-imide-imide)s, have been extensively studied. These polymers exhibit excellent solubility, thermal stability, and mechanical strength, making them suitable for various applications in materials science (Yang, Chen, & Wei, 2002).

Chemical Properties Analysis

The chemical properties of 1,2,3,6-Tetrahydrophthalimide derivatives, such as their reactivity in the synthesis of novel poly(amide-imide-imide)s, underscore the compound's utility in polymer chemistry. These derivatives display remarkable organosolubility, thermal stability, and mechanical properties, which are critical for developing high-performance materials (Yang, Chen, & Wang, 2002).

Scientific Research Applications

  • Oxidative Aminoaziridination Reaction : Zibinsky et al. (2009) found that N-Amino-exo-3,6-epoxy-1,2,3,6-tetrahydrophthalimide is active in the oxidative aminoaziridination reaction, providing access to stable derivatives of N-aminoaziridine (Zibinsky et al., 2009).

  • Formation of New Molecular Structures : Bryant and Coyle (1983) demonstrated that 1,2,3,6-Tetrahydrophthalimide derivatives lead to products with a new hexahydropyrazine ring, highlighting its role in chemical transformations (Bryant & Coyle, 1983).

  • Antinociceptive Effects : Costa et al. (2007) reported that tetrahydrophthalimides, including compound 19, exhibit significant antinociceptive effects, being more potent than acetylsalicylic acid and paracetamol in animal models (Costa et al., 2007).

  • Improved Thermooxidative Stability : Meador et al. (2004) found that tetrahydrophthalic end-capped polyimides have enhanced thermooxidative stability, useful in materials science (Meador et al., 2004).

  • DNA Targeting and Anticancer Agents : Banerjee et al. (2013) highlighted the development of 1,8-naphthalimide derivatives, including those related to 1,2,3,6-Tetrahydrophthalimide, as DNA targeting, anticancer, and cellular imaging agents (Banerjee et al., 2013).

  • Herbicidal Activity : Zhao et al. (2020) discovered that a compound containing tetrahydrophthalimide showed significant herbicidal activities, demonstrating its potential in agricultural applications (Zhao et al., 2020).

  • Fluorescent Chemosensor Development : Bojinov et al. (2008) described the use of a 1,2,3,6-tetrahydrophthalimide derivative in creating a fluorescent chemosensor with "on-off" switching capabilities across a wide pH range (Bojinov et al., 2008).

  • Solvent-Free Chemical Reactions : Imanzadeh et al. (2010) reported the efficient performance of the aza-Michael addition of 1,2,3,6-tetrahydrophthalimide in a solvent-free system, highlighting its utility in green chemistry (Imanzadeh et al., 2010).

  • Molecular Structure Analysis : Vásquez et al. (2014) presented the molecular structure of a specific 1,2,3,6-tetrahydrophthalimide derivative, contributing to the understanding of its chemical behavior (Vásquez et al., 2014).

  • Copolymerization and Material Science : Pooley et al. (1998) studied the copolymerization of 1,2,3,6-tetrahydrophthalic anhydride, providing insights into its applications in polymer chemistry (Pooley et al., 1998).

Safety And Hazards

1,2,3,6-Tetrahydrophthalimide is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful in contact with skin or if inhaled . Direct contact with eyes may cause temporary irritation . It is advised to avoid formation of dust and aerosols .

properties

IUPAC Name

3a,4,7,7a-tetrahydroisoindole-1,3-dione
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InChI

InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CIFFBTOJCKSRJY-UHFFFAOYSA-N
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Canonical SMILES

C1C=CCC2C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID8026513
Record name 1,2,3,6-Tetrahydrophthalimide
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Molecular Weight

151.16 g/mol
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Physical Description

Solid; [IUCLID]
Record name 1,2,3,6-Tetrahydrophthalimide
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Flash Point

190 °C
Record name 1,2,3,6-Tetrahydrophthalimide
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Product Name

1,2,3,6-Tetrahydrophthalimide

Color/Form

Crystals from ethanol

CAS RN

85-40-5
Record name 1,2,3,6-Tetrahydrophthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 3a,4,7,7a-tetrahydro-
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Record name 1,2,3,6-TETRAHYDROPHTHALIMIDE
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Melting Point

137 °C
Record name 1,2,3,6-TETRAHYDROPHTHALIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
M Zibinsky, T Stewart, GKS Prakash, MA Kuznetsov - 2009 - Wiley Online Library
N‐Amino‐exo‐3,6‐epoxy‐1,2,3,6‐tetrahydrophthalimide is active in the oxidative aminoaziridination reaction toward alkenes substituted with aryl‐, alkyl, and electron‐withdrawing …
GC Kim, JG Jeong, NJ Lee, CS Ha… - Journal of applied …, 1997 - Wiley Online Library
Photocopolymerizations of endo‐3,6‐epoxy‐1,2,3,6‐tetrahydrophthalimide (ETPI) with acrylic acid (AA), vinyl acetate (VAc), and maleic anhydride (MAH) were carried out in a mixed …
Number of citations: 16 onlinelibrary.wiley.com
V Bounor-Legare, P Mison, B Sillion - Polymer, 1998 - Elsevier
N-(4′-benzyl)phenyl-1,2,3,6-tetrahydrophthalimide model compound has been synthesized and its thermal reaction mechanism studied. The products of the N-(4′-benzyl)phenyl-1,2,…
Number of citations: 8 www.sciencedirect.com
G Imanzadeh, F Ahmadi, M Zamanloo, Y Mansoori - Molecules, 2010 - mdpi.com
The aza-Michael addition of 1,2,3,6-tetrahydrophthalimide with symmetrical fumaric esters has been performed efficiently in a solvent-free system at 100 C and using 1,4-diazabicyclo[…
Number of citations: 26 www.mdpi.com
A Kirfel - … Section B: Structural Crystallography and Crystal …, 1976 - scripts.iucr.org
CsH9NO2, orthorhombic, P212121, a= 6.137 (1), b= 12.251 (2), c= 9.944 (1) A, V= 747.7 (2), A, 3, M= 151-17, Z= 4, Dx= 1.366 g cm-3. The partially hydrogenated six-membered ring is …
Number of citations: 9 scripts.iucr.org
V Bounor-Legare, P Mison, B Sillion - Polymer, 1998 - Elsevier
Nadimide and tetrahydrophthalimide end-capped oligomers have been synthesized from a mixture of para- and meta-phenylenediamine, 4,4′-(hexafluoroisopropylidene)diphthalic …
Number of citations: 7 www.sciencedirect.com
MAB Meador, AA Frimer, JC Johnston - Macromolecules, 2004 - ACS Publications
Several substituted 1,2,3,6-tetrahydrophthalic anhydride end caps, including the 3-phenyl, 3-methoxy, 3-trimethylsilyloxy, and 3,6-diphenyl analogues, were synthesized via the Diels−…
Number of citations: 11 pubs.acs.org
K Fickentscher, A Kirfel, G Will, F Koehler - Molecular Pharmacology, 1977 - Citeseer
Stereochemical Properties and Teratogenic Activity of Some Tetrahyd rophthalim ides Page 1 MOLECULAR PHARMACOLOGY, 13, 133-141 Copyright © 1977 by Academic Press, Inc. …
Number of citations: 30 citeseerx.ist.psu.edu
AT Mahyari, N Shajari, E Ahmadi… - Phosphorus, Sulfur, and …, 2007 - Taylor & Francis
Protonation of the highly reactive 1:1 intermediates, produced in the reaction between triphenylphosphine and dialkyl acetylenedicarboxylates (or alkyl acetylenecarboxylates), by 1,2,3,…
Number of citations: 2 www.tandfonline.com
A Basim, ZA Muhi-Eldeen, EN Al-Kaissi… - Int J Pharm Pharm …, 2017 - researchgate.net
Objective: To design and synthesise a new amino acetylenic tetrahydro phthalimide derivative and investigate their selective inhibitory activity to COXs. Methods: Aminoacetylenic …
Number of citations: 2 www.researchgate.net

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